molecular formula C10H9NO3 B11906561 3-Amino-6-methoxy-4H-1-benzopyran-4-one CAS No. 67064-55-5

3-Amino-6-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11906561
CAS No.: 67064-55-5
M. Wt: 191.18 g/mol
InChI Key: MNHRXZDTEZJWII-UHFFFAOYSA-N
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Description

3-Amino-6-methoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methoxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxy-2-naphthol with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4H-Chromen-4-one: The parent compound with a similar structure but lacking the amino and methoxy groups.

    6-Methoxy-4H-chromen-4-one: Similar structure but without the amino group.

    3-Amino-4H-chromen-4-one: Similar structure but without the methoxy group.

Uniqueness

3-Amino-6-methoxy-4H-chromen-4-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

67064-55-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-amino-6-methoxychromen-4-one

InChI

InChI=1S/C10H9NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-5H,11H2,1H3

InChI Key

MNHRXZDTEZJWII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)N

Origin of Product

United States

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